molecular formula C13H14O3 B14363039 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester CAS No. 91910-16-6

1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester

Cat. No.: B14363039
CAS No.: 91910-16-6
M. Wt: 218.25 g/mol
InChI Key: DCYDWCMLWSSBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester is an organic compound with a complex structure. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an ethyl ester group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of 1H-Indene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial production methods may involve more efficient catalytic processes and the use of continuous flow reactors to enhance yield and purity. The choice of solvents and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated by its ability to form hydrogen bonds and interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar compounds to 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester include:

    1H-Indole-2-carboxylic acid, ethyl ester: Another ester derivative with a different core structure.

    2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: A compound with a similar ester group but different ring system.

    1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: A structurally related compound with additional functional groups.

The uniqueness of this compound lies in its specific arrangement of functional groups and its reactivity profile, which makes it valuable for various synthetic and research applications.

Properties

CAS No.

91910-16-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-methyl-3-oxo-1H-indene-2-carboxylate

InChI

InChI=1S/C13H14O3/c1-3-16-12(15)13(2)8-9-6-4-5-7-10(9)11(13)14/h4-7H,3,8H2,1-2H3

InChI Key

DCYDWCMLWSSBFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.